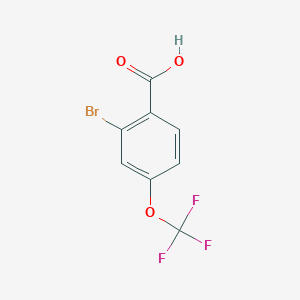
2-Bromo-4-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1138331-74-4 . It has a molecular weight of 285.02 and its IUPAC name is 2-bromo-4-(trifluoromethoxy)benzoic acid . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(trifluoromethoxy)benzoic acid is 1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-4-(trifluoromethoxy)benzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
2-Bromo-4-(trifluoromethoxy)benzoic acid serves as a key intermediate in synthetic organic chemistry. Schlosser and Castagnetti (2001) demonstrated its use in generating aryne intermediates for synthesizing naphthalenes, highlighting its role in aryl-aryl bond formation processes. This method shows the compound's utility in constructing complex aromatic systems, potentially useful in pharmaceutical and agrochemical research (Schlosser & Castagnetti, 2001).
Materials Science and Polymer Research
In the realm of materials science, the compound finds applications in the development of novel materials with specific properties. Neilson, Budy, Ballato, and Smith (2007) reported on the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers using a derivative of 2-Bromo-4-(trifluoromethoxy)benzoic acid. These polymers exhibit high thermal stability and tailored light emission, indicating potential applications in optoelectronic devices (Neilson et al., 2007).
Analytical Chemistry and Sensing Applications
Kharas et al. (2020) explored the synthesis of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted derivatives of 2-Bromo-4-(trifluoromethoxy)benzoic acid. These compounds were used in copolymerization reactions with vinyl benzene, leading to the formation of copolymers characterized by various analytical techniques. Such studies underscore the compound's versatility in creating materials with specific chemical and physical properties, relevant for sensing and analytical applications (Kharas et al., 2020).
Molecular and Structural Analysis
In a study focused on the structural analysis of molecular interactions, Suchetan et al. (2016) compared the crystal structures of derivatives of bromo–hydroxy–benzoic acid, providing insights into the influence of substitutions on molecular packing and hydrogen bonding interactions. This research highlights the importance of 2-Bromo-4-(trifluoromethoxy)benzoic acid derivatives in understanding molecular assembly and interactions, which is crucial for the design of crystalline materials with desired properties (Suchetan et al., 2016).
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICZHYLOCHKTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)benzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

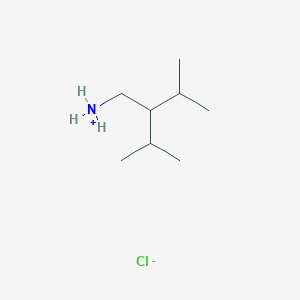
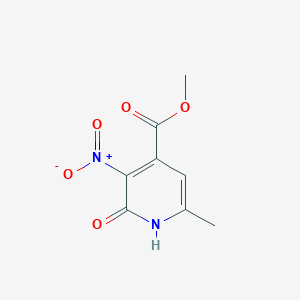
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

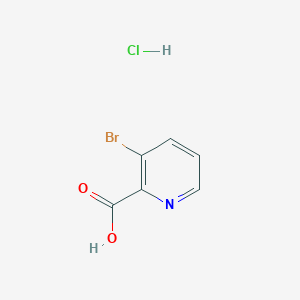
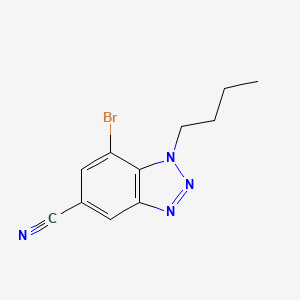
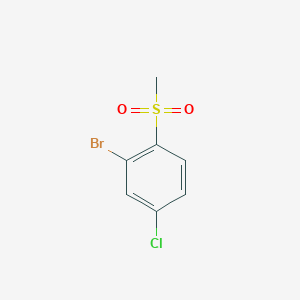

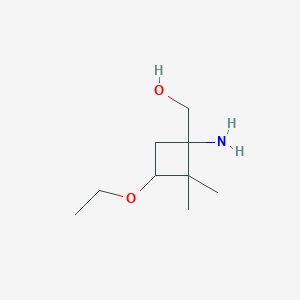

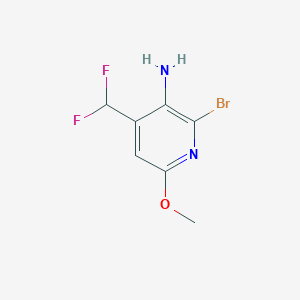

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)